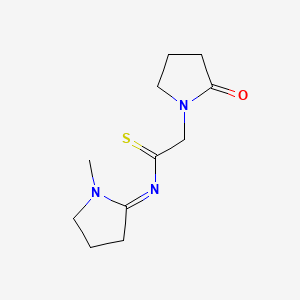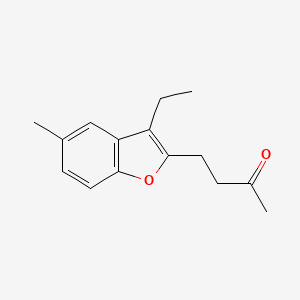
1-(2-furylmethyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-(phenylacetyl)piperazine, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. In
Mécanisme D'action
The exact mechanism of action of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine is not fully understood. However, it has been suggested that 1-(2-furylmethyl)-4-(phenylacetyl)piperazine may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These biochemical and physiological effects may contribute to its therapeutic effects in various disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It also exhibits potent and consistent effects in animal models. However, 1-(2-furylmethyl)-4-(phenylacetyl)piperazine has some limitations as well. It has a relatively short half-life, which may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop specific therapeutic interventions.
Orientations Futures
There are several future directions for research on 1-(2-furylmethyl)-4-(phenylacetyl)piperazine. One area of focus could be the development of novel 1-(2-furylmethyl)-4-(phenylacetyl)piperazine derivatives with improved pharmacokinetic properties and specific receptor selectivity. Another area of focus could be the investigation of the potential therapeutic applications of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine in various disorders, such as schizophrenia, anxiety, and addiction. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine and its effects on various neurotransmitter systems.
Méthodes De Synthèse
1-(2-furylmethyl)-4-(phenylacetyl)piperazine can be synthesized through a multi-step process, starting with the reaction of 2-furylmethylamine with phenylacetyl chloride in the presence of a base to form 1-(2-furylmethyl)-4-phenylacetyl piperazine intermediate. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 1-(2-furylmethyl)-4-(phenylacetyl)piperazine.
Applications De Recherche Scientifique
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(2-furylmethyl)-4-(phenylacetyl)piperazine has also been investigated for its potential as a therapeutic agent for the treatment of drug addiction, as it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(13-15-5-2-1-3-6-15)19-10-8-18(9-11-19)14-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHNFOOBPKTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)